![molecular formula C18H6Br2N4 B14017924 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile typically involves the bromination of dibenzoquinoxaline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Analyse Des Réactions Chimiques
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with organolithium reagents can yield various substituted dibenzoquinoxaline derivatives.
Applications De Recherche Scientifique
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile is not well-studied. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and quinoxaline core. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile include:
Propriétés
Formule moléculaire |
C18H6Br2N4 |
|---|---|
Poids moléculaire |
438.1 g/mol |
Nom IUPAC |
7,10-dibromophenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H6Br2N4/c19-9-1-3-11-13(5-9)14-6-10(20)2-4-12(14)18-17(11)23-15(7-21)16(8-22)24-18/h1-6H |
Clé InChI |
HGEGRKIBGXSHKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC(=C(N=C24)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
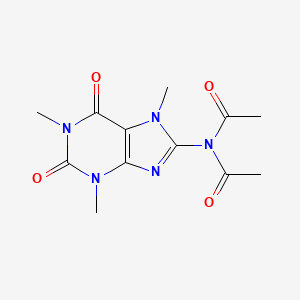
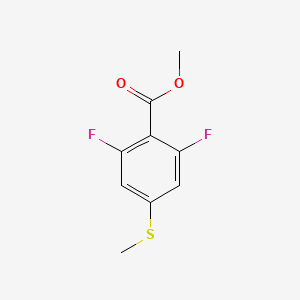
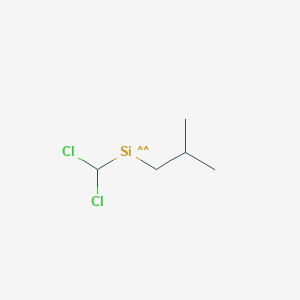
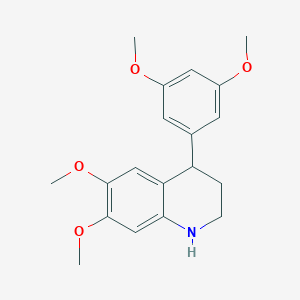
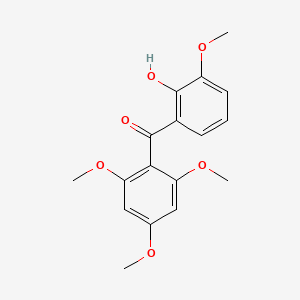
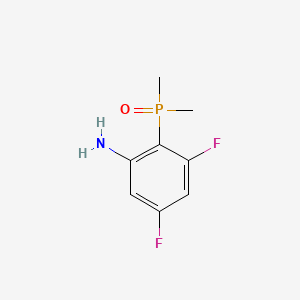
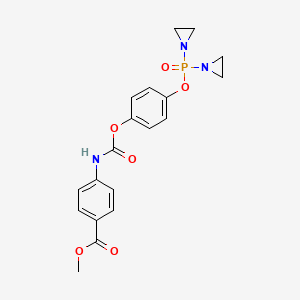
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
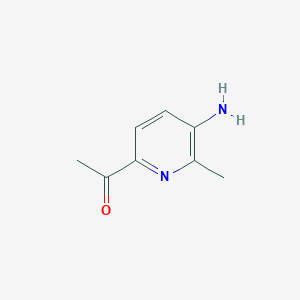
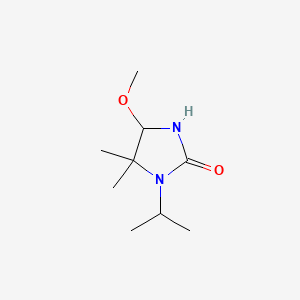
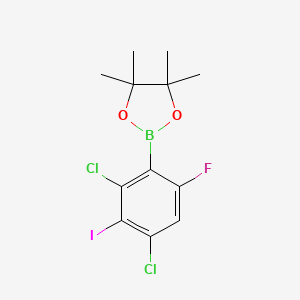
![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
